Physicochemical Properties and Mechanistic Applications of Butyl Iodoacetate in Bioconjugation and Organic Synthesis
Physicochemical Properties and Mechanistic Applications of Butyl Iodoacetate in Bioconjugation and Organic Synthesis
Executive Summary
Butyl iodoacetate, specifically its highly utilized isomer tert-butyl 2-iodoacetate (CAS 49827-15-8), is a potent electrophilic alkylating agent widely employed in drug development, peptide mapping, and complex organic synthesis[1][2]. While linear n-butyl iodoacetate (CAS 5345-61-9) exists[3], the tert-butyl variant is overwhelmingly preferred in advanced applications. The bulky tert-butyl group provides a dual function: it acts as a sterically hindered protecting group that prevents unwanted nucleophilic attack at the ester carbonyl, and it serves as an acid-labile moiety that can be cleanly cleaved under strongly acidic conditions (e.g., via trifluoroacetic acid) to yield a free carboxymethyl group[2][4]. This whitepaper provides an in-depth analysis of its physicochemical properties, reaction mechanisms, and self-validating experimental protocols for quantitative bioconjugation.
Chemical Identity & Structural Characteristics
tert-Butyl 2-iodoacetate is characterized by an ester functional group linked to a 2-iodo substituent on the acetic acid moiety[5]. The molecule's reactivity is defined by the carbon-iodine (C-I) bond. Iodine is a large, highly polarizable atom and an exceptionally weak conjugate base, making it a superior leaving group compared to bromine or chlorine[5]. This structural arrangement renders the
Physicochemical Properties
Understanding the physical parameters of tert-butyl 2-iodoacetate is critical for optimizing solvent systems and reaction temperatures. The hydrophobic nature of the tert-butyl group limits its solubility in purely aqueous buffers, often necessitating the use of aprotic polar co-solvents (like acetonitrile or DMF) during synthesis[4][5].
Table 1: Physicochemical Profile of tert-Butyl 2-iodoacetate
| Property | Value | Reference |
| CAS Number | 49827-15-8 | [1] |
| Molecular Formula | C₆H₁₁IO₂ | [1] |
| Molecular Weight | 242.05 g/mol | [6] |
| Physical State | Colorless to pale yellow liquid | [5] |
| Density | ~1.6 g/cm³ | [7] |
| Boiling Point | 74 °C (at 0.4 mbar) | [8] |
| LogP (XLogP3) | 1.8 | [6] |
| Topological Polar Surface Area | 26.3 Ų | [6] |
| Storage Conditions | 2-8 °C, sealed, dark place | [1] |
Mechanistic Insights: Electrophilic Reactivity and Alkylation
In bioconjugation and dendrimer functionalization, tert-butyl iodoacetate is primarily used to irreversibly alkylate free thiols and amines[2][4]. The causality of this reaction relies heavily on pH control. The pKa of a typical cysteine thiol is approximately 8.3. By buffering the reaction to pH 7.5–8.5, a significant fraction of the thiol is deprotonated into a thiolate anion (-S⁻). The thiolate is a highly potent, "soft" nucleophile that readily attacks the electrophilic
The steric bulk of the tert-butyl ester is mechanistically crucial: it shields the carbonyl carbon from competing transesterification or hydrolysis reactions, ensuring that the nucleophile exclusively attacks the
Mechanistic pathway of SN2 cysteine alkylation by tert-butyl iodoacetate.
Experimental Workflow: Self-Validating Protocol for Cysteine Alkylation
To ensure scientific integrity and reproducibility, the following protocol represents a self-validating system for the quantitative alkylation of target proteins or peptide platforms using tert-butyl iodoacetate.
Self-validating experimental workflow for quantitative cysteine alkylation.
Step-by-Step Methodology
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Disulfide Reduction: Incubate the target protein with 5–10 mM Tris(2-carboxyethyl)phosphine (TCEP) at 37 °C for 30 minutes.
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Causality: TCEP is utilized instead of Dithiothreitol (DTT) because TCEP lacks thiol groups. If DTT were used, its two free thiols would aggressively compete with the protein for the alkylating agent, necessitating a massive and potentially toxic excess of iodoacetate.
-
-
Buffer Optimization: Exchange the protein into a 100 mM Tris or HEPES buffer adjusted to pH 8.0.
-
Causality: This pH ensures optimal deprotonation of the cysteine side chains without inducing base-catalyzed hydrolysis of the protein backbone.
-
-
Alkylation Reaction: Add a 10-fold molar excess of tert-butyl 2-iodoacetate (dissolved in a minimal volume of acetonitrile to aid solubility)[4]. Incubate at room temperature for 45 minutes in the dark .
-
Reaction Quenching: Terminate the reaction by adding an excess of a low-molecular-weight thiol (e.g.,
-mercaptoethanol). This scavenges any unreacted iodoacetate. -
In-Process Validation (Ellman’s Assay): React a 10 µL aliquot of the purified mixture with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
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Causality & Validation: DTNB reacts with any residual free thiols to release TNB²⁻, producing a yellow color measurable at 412 nm. A reading of zero absorbance at 412 nm mathematically validates that 100% of the target cysteines have been successfully alkylated.
-
Handling, Safety, and Stability
tert-Butyl 2-iodoacetate is a reactive alkylating agent and must be handled with strict safety protocols. It is classified as a flammable liquid and vapor, and is toxic if swallowed or inhaled[1]. Because it readily alkylates biological nucleophiles, exposure to skin or mucous membranes can cause severe irritation and irreversible protein modification[1][7]. The compound must be stored at 2-8 °C in a sealed container, strictly protected from light to prevent degradation and the release of elemental iodine[1].
References
- tert-Butyl 2-iodoacetate | 49827-15-8 - Sigma-Aldrich Sigma-Aldrich
- CAS 49827-15-8: Acetic acid, 2-iodo-,1,1-dimethylethyl ester CymitQuimica
- Tert-butyl 2-iodoacetate | C6H11IO2 | CID 11021060 - PubChem N
- Butyl iodoacetate Properties - EPA Environmental Protection Agency (EPA)
- Synthesis of Novel Planar-Chiral Charge-Compensated nido-Carborane-Based Amino Acid MDPI / NIH
- Design, Synthesis, and Characterization of Fully Zwitterionic, Functionalized Dendrimers ACS Omega
- tert-Butyl 2-iodoacet
- Transition-Metal Free Strategies for the Construction and Functionalization of Strained Unsaturated Carbo- and Heterocyclic Systems Ludwig-Maximilians-Universität München
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- 4. pubs.acs.org [pubs.acs.org]
- 5. CAS 49827-15-8: Acetic acid, 2-iodo-,1,1-dimethylethyl est… [cymitquimica.com]
- 6. Tert-butyl 2-iodoacetate | C6H11IO2 | CID 11021060 - PubChem [pubchem.ncbi.nlm.nih.gov]
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